molecular formula C11H18BrNO3 B2976746 tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 2219373-79-0

tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B2976746
CAS No.: 2219373-79-0
M. Wt: 292.173
InChI Key: VLVXCJCGRMMFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H18BrNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position and a tert-butyl ester group at the carboxylate position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate pyrrolidine derivative.

  • Reaction Steps: The compound can be synthesized through a series of reactions involving bromination and esterification. The bromination step introduces the bromine atom at the 4-position, while the esterification step involves the addition of the tert-butyl group to the carboxylate position.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthesis process can be scaled up for industrial production, involving larger reactors and more stringent control of reaction parameters to ensure consistency and quality.

  • Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by an oxygen atom.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different pyrrolidine derivative.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate.

  • Reduction Products: Reduction can produce 4-bromo-2,2-dimethyl-3-hydroxypyrrolidine-1-carboxylate.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: This compound differs by having a cyano group instead of a bromine atom.

  • 1-tert-Butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate: This compound has a different substitution pattern on the pyrrolidine ring.

This comprehensive overview provides a detailed understanding of tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-10(2,3)16-9(15)13-6-7(12)8(14)11(13,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVXCJCGRMMFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.